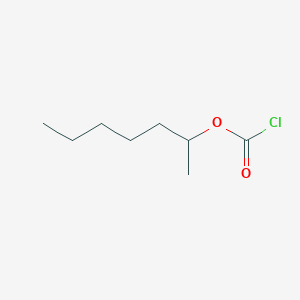

Heptan-2-yl carbonochloridate

Description

Properties

IUPAC Name |

heptan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-3-4-5-6-7(2)11-8(9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPYPXWLUOEKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290819-03-3 | |

| Record name | 2-Heptyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYW5PU97UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Heptan-2-yl carbonochloridate, also known as 2-heptyl chloroformate, is a chemical compound with various applications in organic synthesis and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a chloroformate. Its structure includes a heptyl group attached to a carbonyl carbon that is further bonded to a chlorine atom. This configuration allows it to participate in various chemical reactions, particularly in the formation of esters and amides.

The biological activity of this compound primarily stems from its ability to act as an electrophile in nucleophilic substitution reactions. This property facilitates the formation of covalent bonds with nucleophiles such as amino acids in proteins, which can lead to modifications in protein function.

Key Mechanisms:

- Nucleophilic Attack: The carbonyl group in this compound can undergo nucleophilic attack by amino groups in proteins, leading to acylation.

- Enzyme Inhibition: Compounds like this compound may inhibit specific enzymes by modifying their active sites.

Antimicrobial Activity:

In certain studies, chloroformates have shown potential antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes required for bacterial survival.

Anti-inflammatory Effects:

Some derivatives of chloroformates have been investigated for their role in modulating inflammatory responses. For instance, they may inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives for enhanced biological activity. Below is a summary table of relevant research findings:

Case Studies

-

Antimicrobial Efficacy :

A study explored the antimicrobial properties of various chloroformates, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents. -

Enzyme Inhibition :

Another case study evaluated the enzyme inhibitory effects of this compound derivatives on lipases involved in lipid metabolism. The findings highlighted that certain modifications to the heptyl chain enhanced inhibitory potency, showcasing the importance of structural variations.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Esters

Heptan-2-yl carbonochloridate is primarily used to synthesize heptyl esters from alcohols. This reaction is facilitated by the presence of a base, which helps in the nucleophilic attack on the carbonyl carbon of the chloroformate. The general reaction can be represented as follows:Where represents an alcohol and represents heptan-2-yl.

2. Synthesis of Biologically Active Compounds

this compound is utilized in the synthesis of various biologically active compounds, including pharmaceuticals. For instance, it has been employed in the preparation of carbamate derivatives that exhibit medicinal properties, such as anti-inflammatory and analgesic effects .

Analytical Applications

1. Chromatographic Techniques

this compound serves as a labeling reagent in High-Performance Liquid Chromatography (HPLC). It can be used to derivatize fatty acids and other compounds for enhanced detection sensitivity. The reaction involves the formation of stable esters that can be analyzed without decomposition during HPLC runs .

Case Studies

A study highlighted the role of this compound in HPLC for analyzing fatty acids. The derivatization process improved detection limits significantly, allowing for trace analysis of these compounds in biological samples .

| Compound | Detection Limit (fmol) |

|---|---|

| Palmitic Acid | 5 |

| Oleic Acid | 3 |

| Stearic Acid | 4 |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of Heptan-2-yl 2-chloroacetate are influenced by its functional group and alkyl chain length. Key comparisons include:

Heptan-2-yl 3-Chloropropanoate

- Molecular Formula : C₁₀H₁₉ClO₂

- Key Differences: The chlorine atom is positioned on the β-carbon (3-position) of the propanoate chain instead of the α-carbon.

- Impact : Reduced electrophilicity compared to the α-chloro derivative, leading to slower nucleophilic substitution reactions. This compound is less reactive in SN2 mechanisms but may exhibit enhanced stability in acidic environments .

Heptan-2-yl Acetate

- Molecular Formula : C₉H₁₈O₂

- Key Differences : Lacks the chlorine atom entirely.

- However, it is more hydrolytically stable and finds use in fragrance and flavor industries .

2-Chloroethyl Acetate

- Molecular Formula : C₄H₇ClO₂

- Key Differences : Shorter alkyl chain (ethyl instead of heptyl) and chlorine on the ethyl backbone.

- Impact : Higher volatility and lower lipophilicity due to the shorter chain, making it less suitable for lipid-based applications but advantageous in solvent formulations .

Alkyl Chain Length and Isomer Effects

Variations in the alkyl chain length and branching significantly alter physical and chemical properties (Table 1):

Table 1: Comparison of Structural Analogs

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Heptan-1-yl 2-chloroacetate | C₉H₁₇ClO₂ | Structural isomer; chlorine position unchanged, but alkyl chain branching differs |

| Octan-2-yl 2-chloroacetate | C₁₀H₁₉ClO₂ | Longer alkyl chain increases lipophilicity and boiling point |

| Hexan-2-yl 2-chloroacetate | C₈H₁₅ClO₂ | Shorter chain reduces molecular weight and alters solubility |

Key Observations :

- Lipophilicity : Increases with longer alkyl chains (e.g., Octan-2-yl vs. Hexan-2-yl derivatives) .

- Reactivity : Shorter chains (e.g., 2-Chloroethyl acetate) exhibit higher volatility and faster reaction kinetics in polar solvents.

Functional Group Comparisons

Dual Chloroacetyl Groups ([2-[(2-Chloroacetyl)amino]phenyl]methyl 2-chloroacetate, )

- Molecular Formula: C₁₁H₁₁Cl₂NO₃

- Key Differences : Contains two chloroacetyl groups, enabling dual reactivity sites.

- Impact: Exhibits broader reactivity in peptide coupling and polymer chemistry compared to mono-chloro derivatives .

Ester vs. Carbonate Derivatives

- Heptan-2-yl Carbonochloridate (Hypothetical Comparison): Structure: ClCO-O-heptan-2-yl (unlike the 2-chloroacetate’s CH₂ClCO-O-heptan-2-yl). Reactivity: Carbonochloridates are more reactive toward nucleophiles (e.g., amines, alcohols) due to the labile Cl-CO-O bond, whereas 2-chloroacetates require harsher conditions for substitution.

Industrial Relevance

The compound’s balance of reactivity and stability makes it a preferred intermediate in pesticide synthesis. Comparatively, ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate () is favored in fragrance synthesis due to its bicyclic terpene-like structure .

Preparation Methods

Triphosgene Method

Triphosgene (), a solid phosgene substitute, offers safer handling. The stoichiometry is:

Conditions :

-

Solvent: Tetrahydrofuran (THF) or ethyl acetate.

-

Temperature: Room temperature (20–25°C).

Advantages :

-

Eliminates gaseous phosgene use.

-

Higher reproducibility in small-scale synthesis.

| Parameter | Specification |

|---|---|

| Personal Protection | Gloves (nitrile), face shield, fume hood |

| Spill Management | Neutralize with sodium carbonate |

| Storage | Airtight container, −20°C |

Phosgene-based methods require additional precautions:

-

Continuous gas scrubbers to neutralize phosgene emissions.

-

Real-time air monitoring for phosgene leaks.

Analytical Characterization

Quality control relies on spectral and chromatographic data:

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase.

-

Mobile Phase : Acetonitrile/water (70:30).

Industrial-Scale Production Considerations

Custom synthesis providers like Anax Laboratories and Venkata Sai Life Sciences produce the compound at 98% purity. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance phosgene utilization efficiency.

-

In Situ Quenching Systems : Automate HCl neutralization to improve throughput.

Emerging Methodologies

Research into enzymatic catalysis and microwave-assisted synthesis is ongoing, though no commercial processes are documented.

Q & A

Q. What are the recommended methods for synthesizing Heptan-2-yl carbonochloridate, and how can its purity be confirmed?

- Methodological Answer : this compound is typically synthesized via the reaction of heptan-2-ol with phosgene (COCl₂) or a safer equivalent like triphosgene in anhydrous dichloromethane under controlled conditions (0–5°C). The reaction should be monitored by TLC or in situ FTIR to track carbonyl chloride formation. Post-reaction, the product is purified via fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg).

- Characterization :

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show distinct peaks for the heptan-2-yl group (e.g., δ 4.8–5.2 ppm for the ester-linked oxygen, δ 1.2–1.6 ppm for methyl/methylene protons).

- IR Spectroscopy : A strong C=O stretch near 1770–1800 cm⁻¹ and a C-Cl stretch at 750–800 cm⁻¹ confirm functional groups.

- GC-MS : Retention time and molecular ion peak (m/z ≈ 178 for C₈H₁₅ClO₂) validate purity.

- Best Practices : Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis. Detailed protocols should follow journal guidelines for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant apron, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize small spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Large spills require evacuation and professional cleanup.

- Storage : Store in airtight, dark glass containers at 2–8°C to prevent thermal decomposition. Label containers with GHS hazard symbols (corrosive, toxic).

- Disposal : Hydrolyze waste with excess aqueous NaOH (1M) under cooling, then dispose of neutralized solutions as halogenated waste .

Q. How is this compound utilized in acylating amines or alcohols, and what are common side reactions?

- Methodological Answer : The compound acts as an electrophilic acylating agent. For amine acylation:

- Procedure : Dissolve the amine (1 eq) in dry THF, add this compound (1.1 eq) dropwise at 0°C, and stir for 2–4 hours. Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

- Side Reactions : Competing hydrolysis (mitigated by anhydrous conditions) or over-acylation. Monitor by ¹³C NMR for byproducts like heptan-2-yl carbamate (if reacting with amines) .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of this compound with sterically hindered nucleophiles?

- Methodological Answer :

- Experimental Design : Conduct pseudo-first-order kinetics using varying concentrations of nucleophiles (e.g., tert-butanol vs. ethanol) in THF at 25°C. Monitor reaction progress via UV-Vis spectroscopy (tracking chloride release at 260 nm) or ¹H NMR.

- Data Analysis : Calculate rate constants (k) and compare using the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Steric effects manifest as lower k values for bulky nucleophiles.

- Computational Support : Perform DFT calculations (e.g., Gaussian) to model transition states and quantify steric hindrance via NBO analysis .

Q. What strategies mitigate thermal degradation of this compound during long-term storage or reflux conditions?

- Methodological Answer :

- Stability Assay : Conduct accelerated degradation studies by heating samples to 40°C, 60°C, and 80°C over 72 hours. Analyze decomposition products (e.g., heptan-2-ol, CO₂) via GC-MS.

- Stabilizers : Add radical inhibitors (e.g., BHT, 0.1% w/w) or store under inert gas. Avoid exposure to UV light.

- Formulation : Encapsulate in molecular sieves or silica gel to absorb moisture .

Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- Software Tools : Use Schrödinger’s Jaguar or Gaussian for DFT-based transition-state modeling. Compare LUMO maps to identify electrophilic hotspots.

- Case Study : Model the reaction with a diol (e.g., ethylene glycol) to predict whether acylation occurs at the primary or secondary hydroxyl. Validate with experimental ¹H NMR coupling constants (e.g., J-values for ester protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.